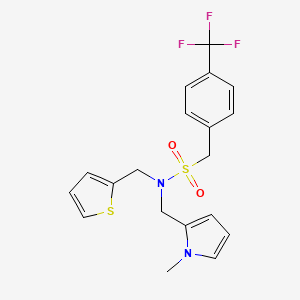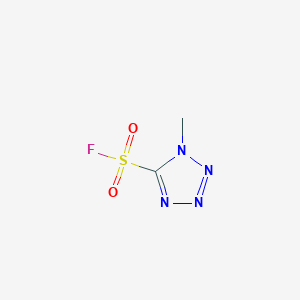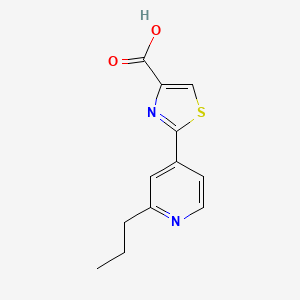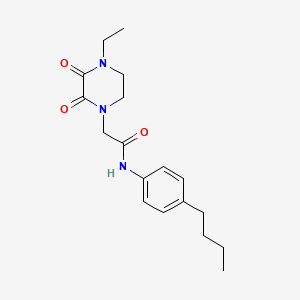![molecular formula C19H22N4O2 B2719780 N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097867-17-7](/img/structure/B2719780.png)
N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound that contains several functional groups and rings, including a phenyloxane ring, an azetidine ring, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions such as the Suzuki–Miyaura cross-coupling . The starting materials often include azetidine derivatives and other heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyloxane, azetidine, and pyridazine rings. The exact structure would need to be confirmed through spectroscopic methods such as NMR and HRMS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as the aza-Michael addition .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Thomas, Nanda, Kothapalli, and Hamane (2016) explored the synthesis and pharmacological activity of various Schiff’s bases and azetidinones, including compounds structurally similar to N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. These compounds showed potential as antidepressant and nootropic agents, with certain derivatives exhibiting significant antidepressant activity. The research highlighted the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting a pathway for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Enantioselective Functionalization in Drug Discovery
Jain, Verma, Xia, and Yu (2016) discussed the importance of saturated aza-heterocycles in drug discovery, highlighting their role in asymmetric synthesis. Their study on enantioselective α-C–H coupling of amines, including azetidines, provided insights into developing methods for functionalizing these structures. This research is significant for drug discovery, particularly for compounds like N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine, demonstrating the versatility and potential of these compounds in medicinal chemistry (Jain et al., 2016).
Antioxidant Properties
Jaishree, Ramdas, Sachin, and Ramesh (2012) conducted a study on the in vitro antioxidant properties of novel thiazole derivatives, which included compounds structurally related to N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. This research demonstrated the potential of these compounds in exhibiting potent antioxidant activity, which can be crucial in developing treatments for oxidative stress-related disorders (Jaishree et al., 2012).
Transition-Metal-Catalyzed C-N Bond Forming Reactions
Shin, Kim, and Chang (2015) explored the use of transition-metal catalysis for direct C-H amination, using organic azides as the amino source. This approach is highly relevant for synthesizing nitrogen-containing compounds like N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. The study showed that these methods could be used to efficiently construct carbon-nitrogen bonds, crucial in the synthesis of functional materials and pharmaceutical agents (Shin et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(23-13-16(14-23)21-17-7-4-10-20-22-17)19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZVCGDZHWTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)
![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)
![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)



![2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2719711.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)





